molecular formula C22H28N2O3 B249124 1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine

1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine

Cat. No. B249124
M. Wt: 368.5 g/mol
InChI Key: TWLASQNCRYSUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine is a chemical compound that has gained significant attention in the scientific community for its potential use in research applications. This compound is also known as R-1479 and is a derivative of the piperazine family of compounds.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine is not fully understood. However, it is believed to inhibit viral replication by interfering with the viral polymerase enzyme. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine has been shown to have low toxicity in vitro and in vivo. It has been shown to have no significant effects on cell viability, cell cycle progression, or DNA damage. Additionally, it has been shown to have no significant effects on the body weight, organ weight, or histopathology of mice treated with the compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine in lab experiments is its low toxicity. This makes it a suitable compound for in vitro and in vivo studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine. One direction is to further investigate its antiviral activity against a range of viruses, including emerging viruses such as SARS-CoV-2. Another direction is to study its potential use in combination with other antiviral compounds to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer.

Synthesis Methods

The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine involves a series of chemical reactions. The starting material for the synthesis is 3,5-dimethoxybenzoyl chloride, which is reacted with 3-phenylpropylamine in the presence of a base to form the intermediate product. This intermediate product is then reacted with piperazine in the presence of a catalyst to form the final product, 1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine.

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine has been used in scientific research for its potential therapeutic applications. It has been shown to have antiviral activity against a range of viruses, including influenza A and B viruses, respiratory syncytial virus, and parainfluenza virus. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H28N2O3/c1-26-20-15-19(16-21(17-20)27-2)22(25)24-13-11-23(12-14-24)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,15-17H,6,9-14H2,1-2H3

InChI Key

TWLASQNCRYSUFK-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.